molecular formula C8H11N5O4 B13381965 2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one

2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one

Cat. No.: B13381965
M. Wt: 241.20 g/mol
InChI Key: PJGDEDUDGXWLPM-UHFFFAOYSA-N
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Description

2-amino-5-(nitro)-6-(methyl(2-oxopropyl)amino)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(nitro)-6-(methyl(2-oxopropyl)amino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, nitro compounds, and amines. Common synthetic routes may involve:

  • Nitration reactions to introduce the nitro group.
  • Amination reactions to introduce the amino group.
  • Alkylation reactions to introduce the methyl(2-oxopropyl)amino group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or nitro groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

2-amino-5-(nitro)-6-(methyl(2-oxopropyl)amino)pyrimidin-4(3H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological molecules. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dimethylpyrimidine
  • 2-amino-5-nitropyrimidine
  • 6-methyl-2-aminopyrimidin-4-one

Uniqueness

2-amino-5-(nitro)-6-(methyl(2-oxopropyl)amino)pyrimidin-4(3H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C8H11N5O4

Molecular Weight

241.20 g/mol

IUPAC Name

2-amino-4-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N5O4/c1-4(14)3-12(2)6-5(13(16)17)7(15)11-8(9)10-6/h3H2,1-2H3,(H3,9,10,11,15)

InChI Key

PJGDEDUDGXWLPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN(C)C1=C(C(=O)NC(=N1)N)[N+](=O)[O-]

Origin of Product

United States

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